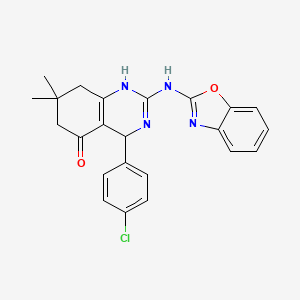

2-(1,3-benzoxazol-2-ylamino)-4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Description

This compound is a quinazolinone derivative featuring a benzoxazole-2-ylamino substituent at position 2, a 4-chlorophenyl group at position 4, and two methyl groups at position 7,5.

Properties

Molecular Formula |

C23H21ClN4O2 |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-4-(4-chlorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one |

InChI |

InChI=1S/C23H21ClN4O2/c1-23(2)11-16-19(17(29)12-23)20(13-7-9-14(24)10-8-13)27-21(25-16)28-22-26-15-5-3-4-6-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28) |

InChI Key |

YJFOAGWLAKLLFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl)C(=O)C1)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, drawing from various research studies and findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 420.89 g/mol. Its structure features a benzoxazole moiety and a tetrahydroquinazolinone core , which are significant for its biological activity. The presence of the 4-chlorophenyl group enhances its potential interactions with biological targets, while the 7,7-dimethyl substitution increases its lipophilicity and bioavailability.

Table 1: Structural Features and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.89 g/mol |

| Key Functional Groups | Benzoxazole, Tetrahydroquinazolinone |

| Lipophilicity | Enhanced due to dimethyl substitution |

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For example, benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate cancers (PC3) . The specific compound under discussion has not been extensively tested in isolation; however, its structural similarities to known anticancer agents suggest potential efficacy.

Antimicrobial Activity

The antimicrobial properties of related benzoxazole compounds have been investigated, showing varying degrees of activity against Gram-positive and Gram-negative bacteria. In one study, several derivatives exhibited low antibacterial potential, indicating that modifications to the benzoxazole structure can significantly impact efficacy . The compound's ability to interact with microbial targets remains an area for further exploration.

Antiviral and Antimalarial Potential

Benzoxazole derivatives have also been reported to possess antiviral and antimalarial activities. For instance, some studies have highlighted their effectiveness against specific viral strains and Plasmodium species responsible for malaria . The unique structural features of the compound may contribute to similar activities.

Study 1: Cytotoxicity Assay

A colorimetric assay using WST-1 reagent was performed to evaluate the cytotoxic effects of benzoxazole derivatives on cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity at concentrations ranging from 2 μM to 10 mM. The most active compounds showed over 70% inhibition of cell viability in treated cells .

Study 2: Antimicrobial Screening

Another study screened various benzoxazole derivatives against Bacillus subtilis and Escherichia coli. Only a few compounds were active, with minimal inhibitory concentrations (MIC) indicating the need for further structural optimization to enhance activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Research Findings

Electronic and Structural Properties

- The target compound ’s benzoxazole moiety likely enhances aromatic stacking interactions compared to pyridinyl (Analog 1) or methoxyphenyl (Analog 3) substituents .

- Analog 2 exhibits tautomerism between thioacetamide and iminothiol forms, validated by DFT-NMR calculations . Computational tools like Multiwfn () could further elucidate electron density distributions in these systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.